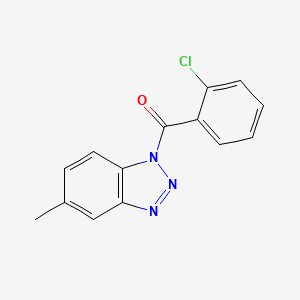![molecular formula C17H24N6S B6432278 4-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-6-(pyrrolidin-1-yl)pyrimidine CAS No. 2549011-06-3](/img/structure/B6432278.png)
4-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-6-(pyrrolidin-1-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound you mentioned is a complex organic molecule that contains several functional groups, including a thiazole ring, a piperazine ring, and a pyrimidine ring. Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . Piperazine is a six-membered ring containing two nitrogen atoms, and pyrimidine is a six-membered ring with two nitrogen atoms .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Typically, the synthesis of thiazole derivatives involves the reaction of an alpha-haloketone with thioamide . The synthesis of piperazine derivatives often involves the reaction of a secondary amine with a suitable dichloroalkane . The synthesis of pyrimidine derivatives can be achieved through several methods, including the reaction of beta-ketoesters with guanidine .Molecular Structure Analysis
The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The piperazine ring is not aromatic but is flexible, which allows it to adopt various conformations. The pyrimidine ring is aromatic and planar .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. The thiazole ring can undergo electrophilic substitution at the C-5 position and nucleophilic substitution at the C-2 position . The piperazine ring can be alkylated at the nitrogen atoms. The pyrimidine ring can undergo electrophilic substitution, especially at the C-5 and C-6 positions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Mechanism of Action
The mechanism of action of this compound would depend on its intended use. Thiazole derivatives have been found to have various biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Safety and Hazards
Future Directions
Thiazole derivatives are a promising area of research due to their wide range of biological activities . Future research could focus on synthesizing new derivatives and testing their biological activities. Additionally, the development of more efficient and environmentally friendly synthetic methods for these compounds could be a valuable area of study .
properties
IUPAC Name |
2-methyl-4-[[4-(6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methyl]-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6S/c1-14-20-15(12-24-14)11-21-6-8-23(9-7-21)17-10-16(18-13-19-17)22-4-2-3-5-22/h10,12-13H,2-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPCOMGODYYXYPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CN2CCN(CC2)C3=NC=NC(=C3)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{4-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-6-(pyrrolidin-1-yl)pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}-4-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B6432197.png)
![N'-(3-chloro-4-fluorophenyl)-N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}ethanediamide](/img/structure/B6432210.png)

![3-{4-[6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile](/img/structure/B6432230.png)
![4-{6-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B6432236.png)
![1-(4-methoxyphenyl)-5-oxo-N-{[4-(propan-2-yl)phenyl]methyl}pyrrolidine-3-carboxamide](/img/structure/B6432243.png)

![2,4,6-trimethyl-8-phenyl-5lambda5-[1,3]thiazolo[3,4-a]pyrimidin-5-ylium perchlorate](/img/structure/B6432252.png)
![2-chloro-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide](/img/structure/B6432258.png)
![3-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyrazine-2-carbonitrile](/img/structure/B6432264.png)
![4-methoxy-2-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyrimidine](/img/structure/B6432266.png)
![2-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B6432272.png)
![3-(3-methyl-1H-pyrazol-1-yl)-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyridazine](/img/structure/B6432282.png)
![3-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B6432288.png)